molecular formula C8H4BrF B1443955 2-Bromo-6-fluorophenylacetylene CAS No. 1401670-91-4

2-Bromo-6-fluorophenylacetylene

Cat. No.: B1443955
CAS No.: 1401670-91-4
M. Wt: 199.02 g/mol
InChI Key: CCOHFBNWXVQMPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluorophenylacetylene typically involves the bromination and fluorination of phenylacetylene derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a bromo-substituted phenylacetylene with a fluorinated boronic acid under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluorophenylacetylene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with boronic acids can yield various substituted phenylacetylenes .

Scientific Research Applications

2-Bromo-6-fluorophenylacetylene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluorophenylacetylene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can undergo substitution, coupling, and other reactions, allowing the compound to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorophenylacetylene
  • 2-Bromo-5-fluorophenylacetylene
  • 2-Bromo-3-fluorophenylacetylene

Uniqueness

2-Bromo-6-fluorophenylacetylene is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This unique substitution pattern can lead to different chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

1-bromo-2-ethynyl-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOHFBNWXVQMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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